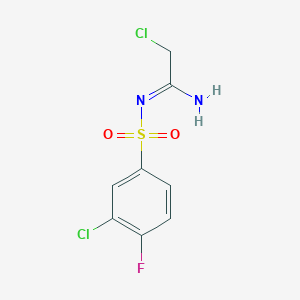

N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide

Description

N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 3, fluorine at position 4, and a sulfonamide group at position 1. The N1-position of the sulfonamide is further modified with a 2-chloroethanimidoyl moiety.

Propriétés

IUPAC Name |

2-chloro-N'-(3-chloro-4-fluorophenyl)sulfonylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FN2O2S/c9-4-8(12)13-16(14,15)5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBASRLJCGHOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N=C(CCl)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1S(=O)(=O)/N=C(/CCl)\N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulphonamide Formation via Sulphonylation

A principal route involves the reaction of 3-chloro-4-fluoroaniline with a sulphonyl chloride derivative. For example, 2-chloroethanimidoyl chloride may act as the sulphonating agent under basic conditions (e.g., pyridine or triethylamine).

Proposed Reaction:

$$

\text{3-Chloro-4-fluoroaniline} + \text{ClC(=NH)CH₂Cl} \xrightarrow{\text{Base}} \text{N1-(2-Chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide} + \text{HCl}

$$

This method aligns with patents describing analogous sulphonamide syntheses. The reaction typically proceeds in anhydrous dichloromethane or THF at 0–25°C, with yields depending on stoichiometric ratios and purification techniques.

Halogenation and Functional Group Interconversion

The 2-chloroethanimidoyl group may be introduced via nucleophilic substitution. For instance, reacting 3-chloro-4-fluorobenzenesulphonamide with 1,2-dichloroethylamine in the presence of a palladium catalyst could facilitate C–N bond formation.

Key Considerations:

- Temperature Control : Excessive heat may lead to dehalogenation or sulfone degradation.

- Catalysts : Pd(PPh₃)₄ or CuI improve coupling efficiency in such reactions.

Reagent and Solvent Optimization

Solvent Systems

Catalysts and Bases

| Reagent | Role | Optimal Concentration | |

|---|---|---|---|

| Triethylamine | Base (HCl scavenger) | 2–3 equiv | |

| Pd(PPh₃)₄ | Cross-coupling catalyst | 5 mol% | |

| K₂CO₃ | Phase-transfer catalyst | 1.5 equiv |

Purification and Characterization

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves sulphonamide derivatives.

- Spectroscopic Data :

Challenges and Yield Optimization

- Byproduct Formation : Competing N-chlorination or over-sulphonylation may occur, requiring strict temperature control.

- Yield Improvements :

Industrial-Scale Feasibility

Apollo Scientific Ltd. (UK) lists the compound as available for bulk purchase, indicating established synthetic protocols. Scaling up necessitates:

- Continuous-Flow Reactors : Minimize exothermic risks during sulphonylation.

- Crystallization : Ethanol/water mixtures achieve >95% purity.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form sulfonic acids and other by-products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Aqueous acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulphonamides, while oxidation can produce sulfonic acids.

Applications De Recherche Scientifique

The compound features a sulphonamide functional group, which is known for its role in various biological activities, particularly as enzyme inhibitors. The presence of chlorine and fluorine atoms enhances its chemical stability and reactivity.

Medicinal Chemistry

N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has been investigated for its potential as a pharmaceutical agent. Its sulphonamide group can mimic the structure of p-aminobenzoic acid (PABA), making it a candidate for developing antibacterial agents similar to sulfanilamide.

Case Study: Antibacterial Activity

Research has shown that derivatives of sulphonamides exhibit significant antibacterial properties against various pathogens. In vitro studies indicate that this compound can inhibit bacterial growth by interfering with folate synthesis pathways, similar to other known sulphonamides .

Enzyme Inhibition Studies

The compound's structural characteristics allow it to interact with specific enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.

Example Application

Inhibitors derived from sulphonamides have been utilized in the design of drugs targeting carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. The unique binding properties of N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide can be exploited to develop selective inhibitors for therapeutic applications.

Material Science

The compound's reactivity can be harnessed in the development of novel materials with specific properties.

Application Example

In polymer chemistry, sulphonamide compounds are often used as additives to enhance thermal stability and mechanical strength. N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide can serve as a precursor for synthesizing functionalized polymers that exhibit improved performance in various applications .

Mécanisme D'action

The mechanism of action of N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

N1-Substituted Sulfonamides

N1-(2-pyridylmethyl)-4-methylbenzene-1-sulfonamide ():

- Structure : Features a pyridylmethyl group at N1 and a methyl group on the benzene ring.

- Key Differences : The target compound replaces the pyridylmethyl with a chloroethanimidoyl group and introduces Cl/F substituents. These halogens may improve metabolic stability and target interaction compared to the methyl group .

- Applications : Similar sulfonamides are explored for antimicrobial or antitumor activity.

-

- Structure : N1-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide.

- Key Differences : The bromopyrimidinyl substituent in sulfabromomethazine contrasts with the chloroethanimidoyl group in the target compound. Halogen type (Br vs. Cl) and substitution pattern may influence solubility and antimicrobial spectrum .

Bioactive N1-Modified Derivatives

- 5FU Prodrugs (N1-Propargyl Derivatives) (): Structure: Propargyl groups at N1 of 5-fluorouracil (5FU) mask cytotoxicity until activation.

-

- Structure : N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl) heptanediamid.

- Key Differences : YF479’s bulky bromobenzyl and methoxyphenyl groups enable HDAC inhibition, whereas the target compound’s smaller chloroethanimidoyl group may favor different target selectivity (e.g., kinases or bacterial enzymes) .

Triazine-Based Derivatives ():

- PTZ-TRZ and DPA-TRZ: Structure: Triazine cores with phenothiazine or triphenylamine donors.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Metabolic Stability : Chloroethanimidoyl groups may confer resistance to oxidative metabolism compared to propargyl or pyrimidinyl substituents, extending half-life in vivo .

- Therapeutic Potential: Structural parallels with sulfabromomethazine and YF479 suggest possible antimicrobial or antitumor applications, warranting further enzymatic and cellular assays .

Activité Biologique

N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide, also known by its chemical formula C8H7Cl2FN2O2S, is a sulphonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of both chloro and fluoro substituents, positions it as a candidate for various pharmacological applications.

- Molecular Formula : C8H7Cl2FN2O2S

- Molecular Weight : 285.12 g/mol

- CAS Number : 2652845

Biological Activity Overview

Research into the biological activity of N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has revealed several promising avenues:

Antimicrobial Properties

Sulphonamides are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, with studies indicating significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Enzyme Inhibition

Preliminary studies suggest that N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide may act as an inhibitor of certain enzymes involved in bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthetic pathway.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

In Vitro Studies :

- A study conducted on various bacterial strains showed that N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

-

Mechanism of Action :

- Research has indicated that the compound inhibits bacterial growth by disrupting folate synthesis pathways. Inhibition assays demonstrated that the compound effectively blocked DHPS activity in vitro, corroborating its potential as an antibiotic.

-

Toxicity Assessments :

- Toxicological evaluations revealed that at therapeutic doses, the compound exhibited low toxicity in mammalian cell lines, suggesting a favorable safety profile for further development.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | Study 1 |

| Enzyme Inhibition | Inhibits DHPS | Study 2 |

| Toxicity | Low toxicity in mammalian cells | Study 3 |

Q & A

Q. What are the key synthetic routes for N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, amide formation via reaction of amines with sulfonyl chlorides is common (e.g., 2-(3-chlorophenyl)ethan-1-amine reacting with 4-nitrobenzoyl chloride in ). For this compound, a plausible route is the reaction of 3-chloro-4-fluorobenzenesulfonamide with 2-chloroethanimidoyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry, temperature (0–25°C), and solvent polarity (e.g., dichloromethane or THF). Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide’s structure and purity?

- 1H/13C NMR : Essential for confirming substituent positions and verifying the chloroethanimidoyl group. Aromatic protons in the benzene ring and sulfonamide NH protons typically appear at δ 7.0–8.5 ppm, while chloro and fluoro substituents influence splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- UV-Vis : Useful for detecting conjugated systems, though limited for saturated sulfonamides.

- Elemental Analysis : Validates C, H, N, S, and halogen content .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, fluoro) influence the compound’s reactivity in further derivatization?

The electron-withdrawing chloro and fluoro groups on the benzene ring deactivate the sulfonamide nitrogen, reducing nucleophilicity. This impacts reactions like alkylation or acylation. For example, the chloroethanimidoyl group may undergo hydrolysis to form a carboxylic acid derivative under acidic conditions. Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in spectral data during purity analysis?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulphonamide in ).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in aromatic regions.

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials or byproducts) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Q. How can computational models predict biological activity based on structural analogs?

- Molecular Docking : Compare the compound’s sulfonamide moiety with known enzyme inhibitors (e.g., carbonic anhydrase or protease targets). highlights sulfonamides’ antiproliferative activity via kinase inhibition.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs. For instance, fluoro groups may enhance membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Temperature Control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition and cooling to prevent side reactions.

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., imidoyl chloride intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.